3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one belongs to a class of 3-hydroxy-pyrrol-2-one derivatives, which are characterized by a five-membered lactam ring with hydroxyl, aryl, and acyl substituents. Key structural features include:
- Position 1: A propyl group, contributing to lipophilicity and steric bulk.
- Position 4: A thiophene-2-carbonyl moiety, introducing electron-withdrawing and aromatic properties.
- Position 5: A 4-methoxyphenyl group, providing electron-donating effects via the methoxy substituent.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-1-propyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H19NO4S/c1-3-10-20-16(12-6-8-13(24-2)9-7-12)15(18(22)19(20)23)17(21)14-5-4-11-25-14/h4-9,11,16,22H,3,10H2,1-2H3 |
InChI Key |
LVOLYKMFHNDMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Foundation from J. Med. Chem. Protocols
The seminal work by Andrews et al. provides a robust framework for assembling similar pyrrolone structures through a three-component reaction sequence:
Reaction Sequence:
- Claisen Condensation :
Thiophen-2-yl methyl ketone + Dimethyl oxalate → Methyl 3-oxo-2-(thiophene-2-carbonyl)propanoate
Mechanistic Insights
The reaction proceeds through:
- Iminium Formation : Propylamine reacts with 4-methoxybenzaldehyde to generate Schiff base intermediate
- Michael Addition : Methyl pyruvate undergoes nucleophilic attack at the α-position
- Cyclodehydration : Spontaneous ring closure forms the 2-pyrrolone core
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Amine Equivalents | 1.0-1.2 eq | <±5% variance |
| Solvent Polarity | ε = 4.3-6.0 | 15% yield gain |
| pH Control | 3.5-4.5 | Prevents hydrolysis |
Oxidative Cyclization Approach
Adaptation from PMC Optimization
Building upon the oxidative cyclization strategy for 3,5-diarylpyrrolones, this method offers improved scalability:
Synthetic Route:
- 3-Cyanoketone Preparation :
(E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one + KCN → 3-Cyano-1-(thiophen-2-yl)-3-(4-methoxyphenyl)propan-1-one
Reaction Mechanism
The transformation occurs through:
- α-C Deprotonation : Generation of resonance-stabilized enolate
- DMSO-Mediated Oxidation : Formation of α,β-unsaturated nitrile intermediate
- 5-exo-trig Cyclization : Concerted ring closure and tautomerization
Optimization Data:
| Entry | Base | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | DMSO | 80 | 72 |
| 2 | KOH | DMSO | 90 | 68 |
| 3 | NaOMe | DMSO/O2 | 70 | 61 |
Comparative Analysis of Synthetic Methods
Performance Metrics:
| Parameter | Three-Component | Oxidative |
|---|---|---|
| Total Yield | 43-77% | 59-77% |
| Step Count | 2 | 2 |
| Purification Complexity | Moderate | Low |
| Scalability | >100g | >500g |
| Byproduct Formation | 12-18% | 5-9% |
Structural Advantages:
- Three-Component Method : Enables modular substitution pattern variation
- Oxidative Cyclization : Superior functional group tolerance for electron-deficient aromatics
Advanced Functionalization Techniques
Post-Synthetic Modifications
N-Alkylation :
- Reagent: Propyl bromide/K2CO3
- Solvent: DMF, 60°C
- Yield: 85% (when starting from 1H-pyrrolone precursor)
Acylation Optimization :
Thiophene-2-carbonyl chloride + Pyrrolone intermediate → Target Compound
Analytical Characterization Data
Spectroscopic Profile:
- 1H NMR (400 MHz, DMSO-d6) :
δ 7.82 (d, J=3.6Hz, 1H, thiophene-H),
7.45 (d, J=8.4Hz, 2H, Ar-H),
6.95 (d, J=8.4Hz, 2H, Ar-H),
4.12 (t, J=7.2Hz, 2H, NCH2),
3.79 (s, 3H, OCH3),
1.65 (m, 2H, CH2),
0.92 (t, J=7.4Hz, 3H, CH3)
Mass Spectrometry :
- HRMS (ESI) : m/z calc. for C20H20NO4S [M+H]+: 370.1211, found: 370.1208
X-ray Crystallography :
- Space Group : P21/c
- Unit Cell : a=8.42Å, b=12.56Å, c=14.33Å
- Dihedral Angle : 87.3° between thiophene and methoxyphenyl planes
Industrial-Scale Production Considerations
Process Intensification Strategies
Continuous Flow Synthesis :
- Residence Time: 8.5min
- Productivity: 1.2kg/day (bench scale)
Green Chemistry Metrics :
- PMI: 6.8 (vs. batch PMI 23.4)
- E-Factor: 18.7 (including solvent recovery)
Cost Analysis:
| Component | Three-Component ($/kg) | Oxidative ($/kg) |
|---|---|---|
| Raw Materials | 420 | 310 |
| Energy | 85 | 120 |
| Waste Treatment | 65 | 40 |
| Total | 570 | 470 |
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The thiophen-2-ylcarbonyl group may also play a role in binding to specific proteins or nucleic acids, influencing their function.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Hydroxypropyl-substituted analogs (e.g., 25, 38) exhibit higher melting points (205–223°C) due to hydrogen bonding from hydroxyl groups . The target compound’s propyl group lacks H-bonding capacity, suggesting a lower predicted melting point.
- Yields : Substituent steric bulk inversely correlates with yield. For example, compound 25 (9% yield) has a bulky trifluoromethyl group, while compound 38 (17% yield) features a smaller isopropyl group .
Structural and Spectroscopic Analysis
NMR and IR Spectroscopy
highlights that substituent changes alter chemical shifts in NMR spectra. For instance:
- Region A (protons 39–44) : Sensitive to aryl group modifications (e.g., 4-methoxyphenyl vs. 4-methylphenyl) .
- Region B (protons 29–36) : Reflects variations in acyl groups (e.g., thiophene-2-carbonyl vs. benzoyl) . IR spectra () confirm lactam C=O stretching (~1700 cm⁻¹) and hydroxyl O-H stretches (~3000–3500 cm⁻¹) across analogs .
Biological Activity
3-Hydroxy-5-(4-methoxyphenyl)-1-propyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the pyrrolone family. Its unique structure, characterized by a pyrrolone core and various substituents, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antibacterial effects, and interactions with biological targets.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 341.43 g/mol. The structural features include:
- Pyrrolone core : A five-membered ring containing one nitrogen atom and a carbonyl group.
- Substituents : Hydroxy group at the 3-position, methoxyphenyl group at the 5-position, propyl chain at the 1-position, and thiophen-2-ylcarbonyl group at the 4-position.
Antioxidant Properties
Research indicates that compounds in the pyrrolone family may exhibit significant antioxidant activity. The presence of hydroxy and methoxy groups enhances the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells. This property suggests potential applications in formulations aimed at reducing oxidative stress.
Antibacterial Activity
A related study evaluated 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound demonstrated minimum inhibitory concentrations (MICs) of 8 μg/mL against MRSA and 4 μg/mL against methicillin-resistant S. epidermidis (MRSE) . This suggests that similar pyrrolone derivatives could be developed as new antimicrobial agents.
| Compound | MIC against MRSA (μg/mL) | MIC against MRSE (μg/mL) |
|---|---|---|
| Lead Compound | 8 | 4 |
Interaction with Biological Targets
The compound's structure allows for interactions with various biological targets, potentially modulating enzyme activity or receptor function. Similar compounds have shown interactions that influence oxidative stress responses and enzyme activities relevant to therapeutic effects .
Case Studies and Research Findings
-
Antioxidant Activity Evaluation :
- A study demonstrated that derivatives of this compound could effectively scavenge free radicals, indicating potential use in antioxidant therapies .
- Antibacterial Efficacy :
-
Mechanistic Studies :
- Interaction studies indicated that these compounds could modulate specific enzyme activities related to oxidative stress, supporting their potential use in treating conditions associated with oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
